molecular formula C24H29N7O B12151002 N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B12151002
M. Wt: 431.5 g/mol
InChI Key: KWYJPMMDKLZZHC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a triazolopyridazine ring, and a piperidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative and the triazolopyridazine intermediate. The final step involves coupling these intermediates with piperidine-4-carboxamide under specific reaction conditions.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazolopyridazine rings are replaced by other groups under specific conditions.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Researchers investigate the compound’s interactions with various biological targets, including enzymes and receptors, to understand its pharmacological profile.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular mechanisms and functions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H29N7O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H29N7O/c1-16(2)23-28-27-21-7-8-22(29-31(21)23)30-13-10-17(11-14-30)24(32)25-12-9-18-15-26-20-6-4-3-5-19(18)20/h3-8,15-17,26H,9-14H2,1-2H3,(H,25,32)

InChI Key

KWYJPMMDKLZZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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